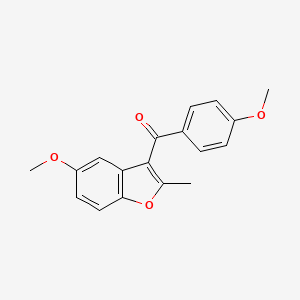
1-(3-fluorobenzyl)-4-(2-furylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(3-fluorobenzyl)-4-(2-furylmethyl)piperazine derivatives and related compounds has been explored in the context of confirming the structures of various metabolites. The synthesis processes involve multiple steps, including salification, monosubstitution reactions, and separations, leading to compounds with identified structures through techniques such as IR and 1H NMR (Jian, 2011).
Molecular Structure Analysis
Molecular structure analyses of benzylpiperazine derivatives, including those closely related to 1-(3-fluorobenzyl)-4-(2-furylmethyl)piperazine, reveal similar molecular conformations among derivatives. However, variations in intermolecular interactions have been observed, which are critical in determining the physicochemical properties and biological activities of these compounds (Mahesha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 1-(3-fluorobenzyl)-4-(2-furylmethyl)piperazine derivatives primarily focus on the biotransformation pathways in biological systems. Studies have identified main pathways, including O-demethylation, N-dealkylation, and hydroxylation, which significantly affect the pharmacokinetic profiles of these compounds (Kawashima et al., 1991).
Physical Properties Analysis
The physical properties of benzylpiperazine derivatives are often characterized by their crystalline structures and molecular conformations. X-ray diffraction studies provide insights into the crystalline structures, revealing the arrangements of molecules in solid form and their intermolecular interactions, which are essential for understanding the compound's stability and solubility (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties of 1-(3-fluorobenzyl)-4-(2-furylmethyl)piperazine derivatives, including their reactivity, stability, and interactions with biological targets, are crucial for their pharmacological profiles. Spectroscopic investigations, including FT-IR, FT-Raman, UV, and NMR, alongside molecular docking studies, offer comprehensive insights into the compound's chemical behavior and potential therapeutic applications (Subashini & Periandy, 2017).
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c17-15-4-1-3-14(11-15)12-18-6-8-19(9-7-18)13-16-5-2-10-20-16/h1-5,10-11H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDVKXGJPIBQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5663808.png)
![(1S*,5R*)-6-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5663810.png)
![4-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-1-methyl-2-oxoethyl]phenol](/img/structure/B5663812.png)
![N-[4-(1,3-benzodioxol-5-yl)-3-cyano-2-thienyl]acetamide](/img/structure/B5663825.png)

![2-(3-methoxypropyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663869.png)
![(4aR*,8aR*)-2-[(1-allyl-1H-pyrazol-4-yl)methyl]-7-(methoxyacetyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5663874.png)

![2-[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5663883.png)

![5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5663901.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5663906.png)
![2-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B5663912.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5663915.png)